molecular formula C3H4N4O2 B7883323 1-Methyl-1h-tetrazole-5-carboxylic acid

1-Methyl-1h-tetrazole-5-carboxylic acid

Cat. No.: B7883323
M. Wt: 128.09 g/mol
InChI Key: JVBYCSRFODVISY-UHFFFAOYSA-N
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Description

1-Methyl-1H-tetrazole-5-carboxylic acid (CAS: 77689-87-3) is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the 1-position and a carboxylic acid moiety at the 5-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The compound is characterized by high purity (>95%) and is often utilized as a precursor for synthesizing bioactive molecules due to its stability and reactivity .

Properties

IUPAC Name

1-methyltetrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c1-7-2(3(8)9)4-5-6-7/h1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBYCSRFODVISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition of Nitriles and Azides

The most common method involves the cycloaddition of methyl-substituted nitriles with sodium azide. This approach leverages the Huisgen reaction, forming the tetrazole ring directly.

Reaction Conditions :

  • Catalysts : Zinc bromide (ZnBr₂) or acetic acid in water under microwave irradiation (60–80°C, 10–15 min) yields 80–85%.

  • Solvents : DMF or DMSO with Amberlyst-15 resin (85°C, 12 h) achieves 94% yield.

  • Regioselectivity : Microwave-assisted reactions using Pd/Co nanoparticles reduce time to 10 min with 90–99% yield.

Example :

NC–COOR+NaN3ZnBr2,H2O1-Methyl-1H-tetrazole-5-carboxylateHydrolysis1-Methyl-1H-tetrazole-5-carboxylic acid\text{NC–COOR} + \text{NaN}3 \xrightarrow{\text{ZnBr}2, \text{H}_2\text{O}} \text{1-Methyl-1H-tetrazole-5-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{1-Methyl-1H-tetrazole-5-carboxylic acid}

Key Data:

CatalystTemperature (°C)Time (h)Yield (%)
ZnBr₂800.2585
Amberlyst-15851294
Pd/Co@CNT NPs1000.1799

Methylation of Tetrazole-5-carboxylic Acid

Regioselective methylation at the N1-position is critical. Methyl 2,2,2-trichloroacetimidate enables high selectivity under mild conditions.

Procedure :

  • Substrate : Tetrazole-5-carboxylic acid reacts with methylating agent in dichloromethane (25°C, 2 h).

  • Yield : 85–97% with minimal 2-methyl isomer formation.

Mechanism :

Tetrazole-5-COOH+MeO(CCl₃)C=NH1-Methyl-1H-tetrazole-5-COOH\text{Tetrazole-5-COOH} + \text{MeO(CCl₃)C=NH} \rightarrow \text{1-Methyl-1H-tetrazole-5-COOH}

Advantages: Avoids strong bases, compatible with acid-sensitive groups.

Hydrolysis of Esters

Ethyl 1-methyl-1H-tetrazole-5-carboxylate undergoes saponification to yield the carboxylic acid.

Conditions :

  • Base : NaOH or KOH in ethanol/water (reflux, 4–6 h).

  • Yield : 75–90%.

Example :

Ethyl esterNaOH, EtOH/H₂O1-Methyl-1H-tetrazole-5-carboxylic acid\text{Ethyl ester} \xrightarrow{\text{NaOH, EtOH/H₂O}} \text{this compound}

Multi-Step Synthesis from Cyanoacetic Acid

Adapted from CN103508971A, this one-step method uses cyanoacetic acid derivatives:

Steps :

  • React cyanoacetic acid with sodium azide and ZnCl₂ in water (reflux, 48 h).

  • Methylation via dimethyl carbonate (DMC) introduces the N1-methyl group.

Yield : 52–60% after recrystallization.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
[3+2] CycloadditionHigh yield, short time (MW)Requires toxic azidesIndustrial (patent US4526978A)
MethylationExcellent regioselectivityCost of methylating agentsLab-scale
Ester HydrolysisSimple conditionsDependent on ester availabilityPilot-scale
Cyanoacetic Acid RouteOne-pot synthesisModerate yieldLimited

Critical Challenges and Innovations

  • Regioselectivity : N1 vs. N2 methylation remains problematic. Catalysts like nano-NiO improve selectivity to >95%.

  • Green Chemistry : Replace hydrazoic acid with sodium azide and ammonium chloride (Finnegan method).

  • Catalytic Advances : Heterogeneous catalysts (e.g., MCM-41-SO₃H) enhance recyclability and reduce waste .

Chemical Reactions Analysis

1-Methyl-1H-tetrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions include various substituted tetrazoles and amines .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-tetrazole-5-carboxylic acid involves its ability to mimic carboxylic acids. This bioisosterism allows it to interact with biological targets similarly to carboxylic acids, but with enhanced stability and reduced metabolic degradation. The compound can form stable complexes with metal ions, which is advantageous in various biochemical pathways .

Comparison with Similar Compounds

Table 1: Selected 1-Substituted-5-Methyltetrazoles

Compound Substituent Melting Point (°C) Yield (%)
1-Methyl-1H-tetrazole-5-carboxylic acid -COOH Not reported >95% purity
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole 4’-Cl-C₆H₄ 148–150 62
1-(4’-Bromophenyl)-5-methyl-1H-tetrazole 4’-Br-C₆H₄ 153–155 58

Functional Group Influence

  • Carboxylic Acid vs. Ester : Ethyl tetrazole-5-carboxylate (CAS: 96107-94-7) exhibits greater lipophilicity than this compound, enhancing membrane permeability in drug design .
  • Azido Derivatives : 5-Azido-1H-tetrazole derivatives (e.g., 5-Azido-3-nitro-1H-1,2,4-triazole) are highly sensitive to shock and heat, limiting their utility compared to the more stable carboxylic acid analog .

Triazole Derivatives

1-Methyl-1H-1,2,4-triazole-5-carboxylic acid (CAS: 815588-93-3) differs by having one fewer nitrogen atom in the heterocycle. Key distinctions include:

  • Acidity : The tetrazole ring (pKa ~4–5) is more acidic than triazoles (pKa ~8–10), enhancing metal-coordination capabilities in catalysis .
  • Pharmaceutical Applications : Triazole derivatives (e.g., 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) are explored for antimicrobial activity, whereas tetrazole-carboxylic acids are prioritized in angiotensin II receptor antagonists (e.g., CV-11974) .

Imidazole and Pyrazole Analogs

Imidazole Derivatives

1-Methyl-1H-imidazole-5-carboxylic acid (CAS: 41806-40-0) features a smaller aromatic core with two nitrogen atoms. Differences include:

  • Electronic Properties : Reduced electron-withdrawing effects compared to tetrazoles, altering reactivity in nucleophilic substitutions .
  • Biological Activity : Imidazole derivatives are prominent in antifungals (e.g., ketoconazole), while tetrazole-carboxylic acids dominate cardiovascular therapeutics .

Pyrazole Derivatives

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS: 119083-00-0) incorporates a trifluoromethyl group, enhancing metabolic stability. Applications include agrochemicals, contrasting with tetrazole-carboxylic acids’ drug design roles .

Table 2: Key Heterocyclic Carboxylic Acids

Compound Heterocycle Substituents Applications
This compound Tetrazole -COOH, -CH₃ Pharmaceuticals, ligands
1-Methyl-1H-imidazole-5-carboxylic acid Imidazole -COOH, -CH₃ Antifungal agents
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Pyrazole -COOH, -CF₃ Agrochemicals

Q & A

Q. How can mechanistic studies clarify discrepancies in tetrazole formation pathways?

  • Methodological Answer :
  • Isotopic Labeling : ¹⁵N-labeled azides track nitrile-to-tetrazole conversion via in situ NMR .
  • Kinetic Profiling : Variable-temperature experiments reveal rate-limiting steps (e.g., azide activation vs. cycloaddition) .
  • Theoretical Validation : Compare experimental activation energies with DFT-calculated values (±2 kcal/mol) .

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